N-benzyl-4-{2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyl group, a bromomethoxybenzoyl moiety, and a hydrazinecarbonyl linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl Hydrazine Intermediate: Benzyl hydrazine is prepared by reacting benzyl chloride with hydrazine hydrate under basic conditions.
Acylation Reaction: The benzyl hydrazine intermediate is then acylated with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding hydrazide.
Coupling Reaction: The hydrazide is coupled with 3-bromopropionyl chloride to yield the final product, N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromomethoxybenzoyl moiety may play a crucial role in the binding affinity and specificity of the compound. The hydrazinecarbonyl linkage can facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-bromo-4-methylbenzenesulfonamide
- N-Benzyl-3-bromo-N-methylbenzenesulfonamide
- N-Benzyl-4-bromo-3-methylbenzamide
Uniqueness
N-BENZYL-3-[N’-(3-BROMO-4-METHOXYBENZOYL)HYDRAZINECARBONYL]PROPANAMIDE is unique due to the presence of the hydrazinecarbonyl linkage and the specific substitution pattern on the benzoyl moiety. This structural uniqueness imparts distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H20BrN3O4 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-benzyl-4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C19H20BrN3O4/c1-27-16-8-7-14(11-15(16)20)19(26)23-22-18(25)10-9-17(24)21-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
YYDMVLBUTBIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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